3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638738
InChI: InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3
SMILES:
Molecular Formula: C7H12BrN3O
Molecular Weight: 234.09 g/mol

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol

CAS No.:

Cat. No.: VC17638738

Molecular Formula: C7H12BrN3O

Molecular Weight: 234.09 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol -

Specification

Molecular Formula C7H12BrN3O
Molecular Weight 234.09 g/mol
IUPAC Name 3-amino-1-(5-bromo-1-methylpyrazol-4-yl)propan-1-ol
Standard InChI InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3
Standard InChI Key KEHKOWYDOQSDFJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)C(CCN)O)Br

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s IUPAC name, 3-(3-amino-4-bromopyrazol-1-yl)propan-1-ol, reflects its core structure: a pyrazole ring substituted with a bromine atom at position 4 and an amino group at position 3, linked to a propanol chain at position 1 . Key structural features include:

  • Molecular Formula: C6H10BrN3O\text{C}_6\text{H}_{10}\text{BrN}_3\text{O}

  • Molecular Weight: 220.07 g/mol

  • SMILES Representation: C1=C(C(=NN1CCCO)N)Br

The pyrazole ring’s planar geometry and the propanol side chain’s flexibility contribute to its solubility in polar solvents and reactivity in substitution reactions.

Crystallographic Insights

While direct crystallographic data for this compound remains unpublished, analogous pyrazole derivatives exhibit monoclinic crystal systems with unit cell parameters such as a=14.734(6)A˚a = 14.734(6) \, \text{Å}, b=13.565(5)A˚b = 13.565(5) \, \text{Å}, and β=91.311(9)\beta = 91.311(9)^\circ . These metrics suggest strong intermolecular hydrogen bonding between the amino and hydroxyl groups, a feature likely conserved in the target compound.

Synthesis and Production Strategies

Laboratory-Scale Synthesis

The synthesis of 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol typically involves multi-step routes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones under acidic conditions .

  • Bromination: Electrophilic substitution using N \text{N}-bromosuccinimide (NBS) to introduce the bromine atom .

  • Side Chain Introduction: Nucleophilic substitution or Mitsunobu reactions to attach the propanol moiety .

A representative reaction scheme is provided below:

Hydrazine + β-diketoneHClPyrazole intermediatePyrazole intermediate+NBSCHCl3Brominated pyrazoleBrominated pyrazole+Propanol derivativeMitsunobuTarget compound\begin{align*} \text{Hydrazine + β-diketone} &\xrightarrow{\text{HCl}} \text{Pyrazole intermediate} \\ \text{Pyrazole intermediate} + \text{NBS} &\xrightarrow{\text{CHCl}_3} \text{Brominated pyrazole} \\ \text{Brominated pyrazole} + \text{Propanol derivative} &\xrightarrow{\text{Mitsunobu}} \text{Target compound} \end{align*}

Industrial Scalability

Industrial production may employ continuous-flow reactors to enhance yield and reduce waste. Catalytic systems such as palladium complexes (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) enable efficient cross-coupling reactions, as demonstrated in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives .

Chemical Reactivity and Functionalization

Key Reaction Pathways

Reaction TypeReagents/ConditionsProducts
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Ketone derivatives
Nucleophilic SubstitutionNaN3\text{NaN}_3, DMF\text{DMF}Azide-functionalized pyrazoles
ReductionLiAlH4\text{LiAlH}_4, THF\text{THF}Dehalogenated analogs

The bromine atom’s electrophilicity facilitates Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation with boronic acids .

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C (predicted via analog data) .

  • Solubility: Highly soluble in DMSO\text{DMSO} (>50 mg/mL) and moderately soluble in ethanol (~10 mg/mL) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
4-Bromo-1H-pyrazoleBr at C4, no side chainLower solubility in polar solvents
3-Amino-1H-pyrazol-1-propanolNo bromine, same side chainReduced electrophilic reactivity

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Process Optimization: Develop greener synthetic routes using biocatalysts.

  • Crystallographic Studies: Resolve 3D structure to inform drug design.

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